Pexacerfont, also known as BMS-562086 and DPC-A69448, is a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1) []. It belongs to the class of pyrazolotriazine compounds [] and was initially investigated for its potential as a therapeutic agent for anxiety- and stress-related disorders []. Subsequent research has explored its potential in treating conditions like irritable bowel syndrome [] and drug dependence [].
The synthesis of Pexacerfont involves a six-step process, culminating in a product with >99.5% purity and a 68% overall yield []. Key steps include:
Pexacerfont's molecular structure comprises a central pyrazolotriazine ring system []. Substituents on this core structure include a methoxy and methyl group on the pyridine ring, two methyl groups on the pyrazolotriazine moiety, and an N-[(1R)-1-methylpropyl] group attached to the triazine ring []. This specific arrangement of atoms and functional groups contributes to its binding affinity and selectivity for the CRF1 receptor.
Pexacerfont acts as a potent and selective antagonist of the CRF1 receptor []. By binding to this receptor, it blocks the actions of corticotropin-releasing factor (CRF), a neuropeptide involved in the body's stress response [, ]. CRF1 receptor antagonism has been proposed as a potential therapeutic target for various conditions, including anxiety disorders, addiction, and irritable bowel syndrome [, , ].
Pexacerfont exhibits favorable pharmacokinetic properties, including good oral bioavailability in various species, such as rats (40.1%), dogs (58.8%), and chimpanzees (58.5%) []. It undergoes extensive metabolism primarily through O-demethylation, hydroxylation, and N-dealkylation, with multiple cytochrome P450 enzymes, including CYP3A4/5, involved in its clearance []. Pexacerfont is eliminated through both renal and biliary excretion [].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6